REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CCN([CH2:15][CH3:16])CC.[S:17](Cl)(Cl)(=[O:19])=[O:18]>C(Cl)Cl>[CH2:8]([NH:9][S:17]([C:2]1[C:15]2[C:16](=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:8]=[CH:7][CH:1]=1)(=[O:19])=[O:18])[CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
3.5 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCN
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.58 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
0.87 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was performed at room temperature during 4 h, until the total consumption of the starting material
|
Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
Once the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the crude mixture was chromatographically purified over Al2O3
|
Type
|
CUSTOM
|
Details
|
The final yield of the product obtained
|
Name
|
|
Type
|
|
Smiles
|
C(CC1=CC=CC=C1)NS(=O)(=O)C1=CC=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |